molecular formula C11H14O3 B15327021 4-Methyl-1-(5-methylfuran-2-yl)pentane-1,3-dione

4-Methyl-1-(5-methylfuran-2-yl)pentane-1,3-dione

Cat. No.: B15327021
M. Wt: 194.23 g/mol
InChI Key: RLNQWMJJUUFLIF-UHFFFAOYSA-N
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Description

4-Methyl-1-(5-methylfuran-2-yl)pentane-1,3-dione is an organic compound with the molecular formula C11H14O3. This compound is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a furan ring substituted with methyl groups and a pentane-1,3-dione moiety. Furan derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(5-methylfuran-2-yl)pentane-1,3-dione typically involves the reaction of 5-methylfurfural with acetylacetone. The reaction is catalyzed by a base such as sodium ethoxide or potassium tert-butoxide. The reaction proceeds through a nucleophilic addition of acetylacetone to 5-methylfurfural, followed by cyclization and dehydration to form the final product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of catalysts such as zeolites or metal oxides can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(5-methylfuran-2-yl)pentane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methyl groups on the furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Scientific Research Applications

4-Methyl-1-(5-methylfuran-2-yl)pentane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(5-methylfuran-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Methylfuran: A simpler furan derivative with similar chemical properties.

    5-Methylfurfural: A precursor in the synthesis of 4-Methyl-1-(5-methylfuran-2-yl)pentane-1,3-dione.

    Acetylacetone: A diketone used in the synthesis of various furan derivatives.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both furan and diketone functionalities. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

4-methyl-1-(5-methylfuran-2-yl)pentane-1,3-dione

InChI

InChI=1S/C11H14O3/c1-7(2)9(12)6-10(13)11-5-4-8(3)14-11/h4-5,7H,6H2,1-3H3

InChI Key

RLNQWMJJUUFLIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)CC(=O)C(C)C

Origin of Product

United States

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